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molecular formula C11H9ClO3S B1617718 Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate CAS No. 59812-35-0

Methyl 3-chloro-6-methoxy-1-benzothiophene-2-carboxylate

Cat. No. B1617718
M. Wt: 256.71 g/mol
InChI Key: ATKSLUFVEFYPFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05863936

Procedure details

A 100 ml, round bottomed flask, reflux condenser, gas inlet and Teflon stirrer were oven dried for 12 hours at 160° C. The apparatus was rapidly assembled, flushed with dry nitrogen gas, and cooled to room temperature. The reaction flask was charged with methyl 6-methoxy-3-chlorobenzo[b]thiophene-2-carboxylate (1.50 g, 5.85 mmole), anhydrous methanol (Aldrich, 50 ml), and anhydrous hydrazine (Aldrich, 2.5 equivalents, 0.47 g, 0.45 ml, 14.61 mmole). The stirred reaction mixture was brought to reflux and the progress of the reaction monitored by TLC (Silica, 1:1 hexane:ethyl acetate, iodine and UV visualization). After 72 hours, the completed reaction was cooled to room temperature, and further cooled to 5° C. for 1 hour. The resulting solid was filtered, washed with cold methanol (2×10 ml), and dried in vacuo. This resulted in 0.856 g of the desired material, as a white amorphous powder which was used directly.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
0.45 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([Cl:11])=[C:9]([C:12](OC)=[O:13])[S:8][C:7]=2[CH:16]=1.CO.[NH2:19][NH2:20].II>C(OCC)(=O)C.CCCCCC>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]2[C:10]([Cl:11])=[C:9]([C:12]([NH:19][NH2:20])=[O:13])[S:8][C:7]=2[CH:16]=1

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
COC=1C=CC2=C(SC(=C2Cl)C(=O)OC)C1
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Name
Quantity
0.45 mL
Type
reactant
Smiles
NN
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
II
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
A 100 ml, round bottomed flask, reflux condenser, gas inlet and Teflon stirrer
CUSTOM
Type
CUSTOM
Details
dried for 12 hours at 160° C
Duration
12 h
CUSTOM
Type
CUSTOM
Details
flushed with dry nitrogen gas
CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
the completed reaction
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
further cooled to 5° C. for 1 hour
Duration
1 h
FILTRATION
Type
FILTRATION
Details
The resulting solid was filtered
WASH
Type
WASH
Details
washed with cold methanol (2×10 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
72 h
Name
Type
product
Smiles
COC=1C=CC2=C(SC(=C2Cl)C(=O)NN)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.856 g
YIELD: CALCULATEDPERCENTYIELD 57%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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